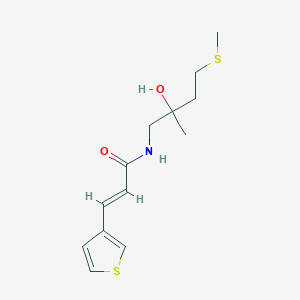![molecular formula C30H24N2O2 B2823717 4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline CAS No. 866137-63-5](/img/structure/B2823717.png)
4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule that contains a quinoline ring and phenoxy groups . Quinoline is a nitrogen-containing heterocyclic compound, and phenoxy refers to the functional group derived from phenol .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives can be synthesized through various established protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the quinoline ring and multiple phenoxy groups .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines, including B4, have garnered attention for their antibacterial potential. Reports suggest that B4 may inhibit bacterial growth, making it a candidate for novel antimicrobial agents .
Antifungal Properties
B4’s antifungal activity merits exploration. It could serve as a basis for developing new antifungal drugs, contributing to the fight against fungal infections .
Antiparasitic Applications
Investigating B4’s effects on parasites is crucial. Its potential as an antiparasitic agent could impact disease management and control .
Anti-Inflammatory Effects
B4 might exhibit anti-inflammatory properties. Understanding its mechanisms could lead to novel anti-inflammatory therapies .
Antioxidant Potential
Given the role of oxidative stress in various diseases, B4’s antioxidant activity is significant. Researchers should explore its ability to scavenge free radicals and protect cells .
Neurotoxicity Assessment
A novel aspect is B4’s impact on acetylcholinesterase (AchE) activity. AchE plays a critical role in nerve impulse transmission. Investigating B4’s effects on AchE could provide insights into its neurotoxic potential .
Lipid Peroxidation and Oxidative Injury
B4’s influence on malondialdehyde (MDA) levels, a biomarker for oxidative damage, warrants investigation. Understanding its impact on lipid peroxidation can inform cellular health assessments .
Behavioral Changes in Fish Alevins
Finally, B4’s effects on alevins (young fish) behavior are intriguing. Assessing swimming potential and survival rates can shed light on its overall impact .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O2/c1-21-26-19-20-32(22-15-17-25(18-16-22)33-23-9-4-2-5-10-23)30(26)27-13-8-14-28(29(27)31-21)34-24-11-6-3-7-12-24/h2-18H,19-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFKSUPQWVXWBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

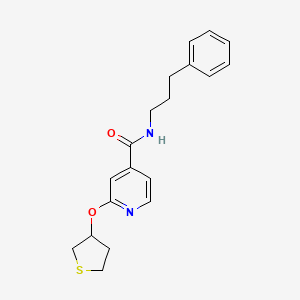
![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)
![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)
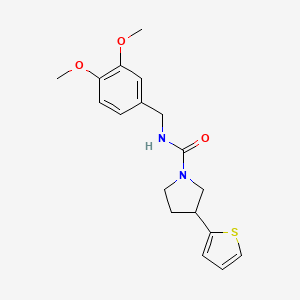

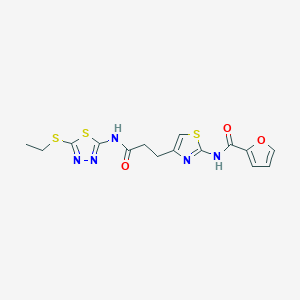
![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)
![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)
![2-Amino-4-(1-methylpyrazolo[3,4-b]pyridin-5-yl)butanoic acid;dihydrochloride](/img/structure/B2823652.png)

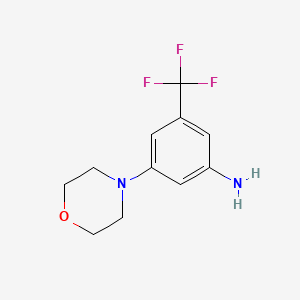
![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)
